3-[(5Z)-5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
3-((5Z)-5-{1-[2-(2,6-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID is a complex organic compound with a unique structure that includes an indole, thiazolidine, and propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5Z)-5-{1-[2-(2,6-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID involves multiple steps. The starting materials typically include 2,6-dimethylaniline and various indole derivatives. The synthesis may involve:
Condensation Reactions: Combining 2,6-dimethylaniline with indole derivatives under acidic or basic conditions.
Cyclization: Formation of the thiazolidine ring through intramolecular cyclization.
Oxidation and Reduction: Adjusting the oxidation states of various functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazolidine moieties.
Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Anticancer: Research into its efficacy as an anticancer agent.
Antimicrobial: Potential use as an antimicrobial agent.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Possible applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action for 3-((5Z)-5-{1-[2-(2,6-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)-N-(methoxyacetyl) alanine
- 2,6-Dimethylanilino(oxo)acetic acid
Uniqueness
What sets 3-((5Z)-5-{1-[2-(2,6-DIMETHYLANILINO)-2-OXOETHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID apart is its complex structure that combines multiple functional groups, making it versatile for various applications. Its unique combination of indole, thiazolidine, and propanoic acid moieties provides distinct chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C24H21N3O5S2 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
3-[(5Z)-5-[1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C24H21N3O5S2/c1-13-6-5-7-14(2)20(13)25-17(28)12-27-16-9-4-3-8-15(16)19(22(27)31)21-23(32)26(24(33)34-21)11-10-18(29)30/h3-9H,10-12H2,1-2H3,(H,25,28)(H,29,30)/b21-19- |
InChI Key |
FNXMESCNNDLUFG-VZCXRCSSSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC(=O)O)/C2=O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC(=O)O)C2=O |
Origin of Product |
United States |
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